molecular formula C22H24N2O3S B6805044 N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-8-phenyl-6-azaspiro[3.4]octane-6-carboxamide

N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-8-phenyl-6-azaspiro[3.4]octane-6-carboxamide

Cat. No.: B6805044
M. Wt: 396.5 g/mol
InChI Key: KHBFDZOSRPGGLA-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-8-phenyl-6-azaspiro[3.4]octane-6-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-8-phenyl-6-azaspiro[3.4]octane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c25-21(23-18-8-7-17-9-12-28(26,27)20(17)13-18)24-14-19(16-5-2-1-3-6-16)22(15-24)10-4-11-22/h1-3,5-8,13,19H,4,9-12,14-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBFDZOSRPGGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CC2C3=CC=CC=C3)C(=O)NC4=CC5=C(CCS5(=O)=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-8-phenyl-6-azaspiro[3.4]octane-6-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the benzothiophene moiety: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the benzothiophene ring to the spirocyclic core.

    Functionalization of the carboxamide group: This step may involve amidation reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-8-phenyl-6-azaspiro[3.4]octane-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-8-phenyl-6-azaspiro[3.4]octane-6-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studying protein-ligand interactions.

    Industry: It could be used in the development of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-8-phenyl-6-azaspiro[3.4]octane-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic amides and benzothiophene derivatives. Examples include:

    Spiro[3.4]octane derivatives: These compounds share the spirocyclic core but differ in their substituents.

    Benzothiophene amides: These compounds have a similar benzothiophene moiety but may have different functional groups attached.

Uniqueness

What sets N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-8-phenyl-6-azaspiro[34]octane-6-carboxamide apart is its combination of the spirocyclic core with the benzothiophene and carboxamide groups

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